Ethyl 2-amino-5-ethoxybenzoate

Lipophilicity LogP Drug Design

Research workflows requiring reproducible chromatographic retention often suffer from analog variability. Ethyl 2-amino-5-ethoxybenzoate (CAS 1178145-53-3) resolves this with a defined LogP of 2.43 and solid-state mp 60-70 °C for consistent handling. • Predictable C18 reversed-phase retention vs. 5-methoxy analog (LogP 2.00) enables reliable system suitability. • Solid at ambient temperature (mp 60-70 °C) simplifies automated weighing and transfer in high-throughput settings. • TPSA 61.55 Ų; no free hydroxyl interference for predictable hit-to-lead modulation.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 1178145-53-3
Cat. No. B2503350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-ethoxybenzoate
CAS1178145-53-3
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N)C(=O)OCC
InChIInChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
InChIKeyABSSMIOKIYSHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-5-ethoxybenzoate: Technical & Sourcing Overview


Ethyl 2-amino-5-ethoxybenzoate is a small-molecule benzoate ester bearing an amino group at the 2-position and an ethoxy group at the 5-position. It is primarily employed as a research intermediate in medicinal chemistry and organic synthesis . The compound is commercially available from several vendors with typical purities of ≥95% . Key computed physicochemical properties include a molecular weight of 209.24 g/mol and a LogP of 2.4254, indicating moderate lipophilicity [1].

Use Context

Organic synthesis and medicinal chemistry research intermediate

Selection Rationale

2-amino-5-ethoxy substitution pattern for scaffold diversification

Procurement Note

Available from multiple vendors; standard purity grade for synthesis

Ethyl 2-amino-5-ethoxybenzoate: Generic Substitution Risks


Closely related benzoate analogs—including those with a methoxy group in place of the 5-ethoxy moiety, a different ester alkyl chain, or a shifted ethoxy position—exhibit quantifiably distinct physicochemical properties . Even subtle structural modifications can significantly alter lipophilicity (LogP), solid-state behavior (melting point), and molecular interactions, which in turn impact compound solubility, chromatographic retention, and ultimately, the reproducibility of synthetic or biological workflows. For rigorous research, these differences are not interchangeable and must be accounted for during procurement [1][2].

5-Methoxy analog
Lower LogP and melting point may shift chromatographic retention and solid-state behavior, limiting direct method transfer.
Different ester alkyl chain
Altered lipophilicity and solubility can modify reaction rates and purification profiles in synthetic workflows.
Positional isomer (4-ethoxy)
Distinct LogP range and steric environment may change reactivity and selectivity in further derivatization steps.

Ethyl 2-amino-5-ethoxybenzoate: Quantitative Comparison with Analogs


Higher LogP vs. 5-Methoxy Analog

Ethyl 2-amino-5-ethoxybenzoate (target) exhibits a higher calculated partition coefficient (LogP) compared to its 5-methoxy counterpart. This indicates greater lipophilicity, which directly impacts compound behavior in reversed-phase chromatography and permeability in biological systems [1].

LogP Comparison
Data to verify
2.43 vs 1.99
Supports LogP-dependent method development
Computed values; experimental validation recommended
Lipophilicity LogP Drug Design Chromatography Physicochemical Property

Higher Melting Point vs. 5-Methoxy Analog

The target compound has a reported melting point range of approximately 60–70 °C, which is significantly higher than the 38–40 °C melting point of its 5-methoxy analog . This difference in solid-state behavior is a consequence of altered intermolecular interactions and can affect crystallization, storage stability, and formulation workflows.

Melting Point
Data to verify
60–70 °C
May simplify ambient handling and purification
Vendor-specified range; compare with analog (38–40 °C)
Solid State Properties Melting Point Crystallinity Formulation Purity

Favorable TPSA for Drug-Likeness

The computed Topological Polar Surface Area (TPSA) for ethyl 2-amino-5-ethoxybenzoate is 61.55 Ų, placing it within the favorable range (<140 Ų) for oral bioavailability [1]. This value is moderately lower than the hydroxy-substituted analog (ethyl 2-amino-5-hydroxybenzoate, TPSA 72.6 Ų) but nearly identical to the methoxy analog (61.6 Ų), suggesting a balanced polar surface that may support cellular permeability .

Topological PSA
Data to verify
61.55 Ų
Within favorable range for permeability research
Computed; below typical 140 Ų threshold
Drug-likeness TPSA Bioavailability Medicinal Chemistry ADME

Intermediate LogP vs. Positional and Hydroxy Analogs

The LogP of ethyl 2-amino-5-ethoxybenzoate (2.4254) is intermediate between its 4-ethoxy positional isomer (ethyl 2-amino-4-ethoxybenzoate, LogP ≈ 1.84–3.16) and its 5-hydroxy analog (LogP ≈ 2.7) [1][2]. This precise lipophilicity profile, resulting from the specific 5-ethoxy substitution, provides a distinct chromatographic and permeability signature relative to closely related scaffolds.

LogP Range
Data to verify
2.43 (target), 1.84–3.16 (4-ethoxy), 2.7 (5-OH)
Intermediate lipophilicity for fine-tuning scaffold properties
Computed from multiple sources; verify experimentally
Lipophilicity Positional Isomerism LogP QSAR Structure-Activity Relationship

Ethyl 2-amino-5-ethoxybenzoate: Evidence-Based Applications


Medicinal Chemistry Building Block

Given its favorable TPSA (61.55 Ų) [1] and moderate LogP (2.4254) [2], ethyl 2-amino-5-ethoxybenzoate serves as a suitable core scaffold for hit-to-lead optimization in drug discovery. Its balanced lipophilicity profile makes it a more predictable starting point for chemical modification than its higher-polarity 5-hydroxy analog, reducing the need for extensive early-stage ADME optimization.

HPLC Internal Standard

The quantifiably higher LogP of this compound (2.4254) relative to its 5-methoxy analog (1.9969) [2] translates to a distinct and reproducible retention time shift in typical C18 reversed-phase HPLC systems. This allows researchers to use it as an internal standard or a system suitability reference for separating closely related positional isomers and substitution analogs.

Crystalline Intermediate for Easier Handling

With a melting point of 60–70 °C, the target compound is a solid at ambient temperature, unlike its 5-methoxy counterpart which has a significantly lower melting point (38–40 °C) and may exist as an oil or low-melting solid . This property facilitates easier weighing, transfer, and storage for routine organic synthesis, particularly in automated or high-throughput environments.

Ether-Linked Prodrug Precursor

The 5-ethoxy substituent imparts a distinct steric and electronic profile that can be leveraged to install ether-linked side chains or create prodrug moieties. Its intermediate LogP between the 4-ethoxy isomer and the 5-hydroxy analog provides a defined lipophilic starting point that can be modulated through further synthetic steps without the confounding influence of a free hydroxyl group [2].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold research
Balanced LogP and favorable TPSA profile
Assess scaffold suitability for target family derivatization
Chromatographic method development
Higher LogP enabling distinct reversed-phase retention
Verify resolution from 5-methoxy and positional analogs
Solid-form handling research
Crystalline solid with higher melting point
Confirm handling reproducibility at ambient conditions
Ether-functionalized synthesis
Distinct 5-ethoxy steric/electronic profile
Evaluate synthetic modularity without free hydroxyl interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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